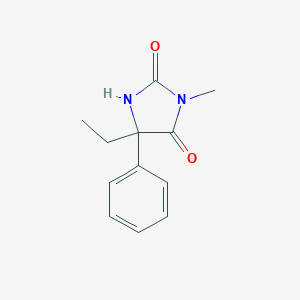
メフェニトイン
概要
説明
メフェニトインは、ノバルティス社からメサンチンとして販売されているヒダントイン誘導体で、抗てんかん薬として使用されます。フェニトインの約10年後、1940年代後半に導入されました。メフェニトインは主に難治性の部分てんかんの治療に使用されます。 メフェニトインの重要な代謝物はニルバノール(5-エチル-5-フェニルヒダントイン)であり、これは最初のヒダントインであり、短期間眠剤として使用されました .
製造方法
合成経路と反応条件
メフェニトインは、ベンジルと尿素をエトキシドナトリウムの存在下で縮合させ、続いて環化し、その後ヨウ化エチルでアルキル化することにより合成できます。 反応条件は通常、イミダゾリジン環の形成を促進するために加熱と還流を含む .
工業生産方法
メフェニトインの工業生産は、同様の合成経路を使用しますが、より大規模に行われます。 このプロセスは、収率と純度を最適化するために、最終製品が医薬品規格を満たすように、再結晶化やクロマトグラフィーなどの複数の精製工程を伴うことがよくあります .
作用機序
メフェニトインの作用機序は明確にはわかっていませんが、広範な研究により、その主な機序は、周波数依存性、使用依存性、電圧依存性のニューロンのナトリウムチャネルを遮断することであると考えられています。 この作用は、活動電位の反復発火を制限することにより、ニューロン膜を安定させ、発作活動の拡散を防ぎます .
類似の化合物との比較
類似の化合物
フェニトイン: 抗てんかん薬として使用される別のヒダントイン誘導体。メフェニトインよりも早く導入され、さまざまなタイプの発作に広く使用されています。
ニルバノール: メフェニトインの重要な代謝物であり、その催眠作用で知られていますが、毒性もあります。
メフェニトインの独自性
メフェニトインは、その代謝と薬物動態に影響を与える特定のヒドロキシル化多型のために独特です。この多型は、薬物代謝における遺伝的変異を研究する上で興味深い化合物となっています。 さらに、その使用は、通常、毒性の低い他の抗てんかん薬が失敗した場合にのみ考慮されることが多く、二次治療オプションとしての役割を強調しています .
科学的研究の応用
Mephenytoin has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of hydantoins and their derivatives.
Biology: Investigated for its effects on neuronal sodium channels and its role in modulating neuronal excitability.
Medicine: Primarily used as an anticonvulsant for treating refractory partial epilepsy. It has also been studied for its potential use in other neurological disorders.
Industry: Used in the development of new anticonvulsant drugs and as a reference compound in pharmacokinetic studies
生化学分析
Biochemical Properties
Mephenytoin is known to target sodium channel protein type 5 subunit alpha . It is metabolized by several enzymes including Cytochrome P450 2C19, Cytochrome P450 2C8, Cytochrome P450 2C9, Cytochrome P450 2B6, Cytochrome P450 1A2, and Cytochrome P450 2D6 .
Cellular Effects
Mephenytoin has been found to be useful in the treatment of epilepsy . The primary site of action is the motor cortex where spread of seizure activity is inhibited . Possibly by promoting sodium efflux from neurons, mephenytoin tends to stabilize the threshold against hyperexcitability caused by excessive stimulation or environmental changes capable of reducing membrane sodium gradient .
Molecular Mechanism
The mechanism of action of mephenytoin is not definitely known, but extensive research strongly suggests that its main mechanism is to block frequency-, use- and voltage-dependent neuronal sodium channels, and therefore limit repetitive firing of action potentials .
Temporal Effects in Laboratory Settings
Mephenytoin has many toxic responses and adverse effects that have been documented. Rash, nausea, vomiting, lethargy, ataxia, dizziness, nystagmus, somnolence, tremors, diplopia, depression, nervousness, and irritability are common side effects . Many seem dose-related, while others appear to be symptoms of a mephenytoin hypersensitivity reaction .
Dosage Effects in Animal Models
In the first study, a number of experiments were described in dogs and rabbits, and the effects of phenytoin on the vagus nerve function, respiration and blood pressure were analyzed . A dose range of 5, 10, 15, 20 and 25 mg phenytoin per kg produced a dose-dependent decrease of blood pressure .
Metabolic Pathways
Mephenytoin is metabolized by several enzymes including Cytochrome P450 2C19, Cytochrome P450 2C8, Cytochrome P450 2C9, Cytochrome P450 2B6, Cytochrome P450 1A2, and Cytochrome P450 2D6 .
Transport and Distribution
It is known that Mephenytoin targets sodium channel protein type 5 subunit alpha , suggesting that it may be transported to regions of the cell where these channels are present.
準備方法
Synthetic Routes and Reaction Conditions
Mephenytoin can be synthesized through the condensation of benzil with urea in the presence of sodium ethoxide, followed by cyclization and subsequent alkylation with ethyl iodide. The reaction conditions typically involve heating and refluxing to facilitate the formation of the imidazolidine ring .
Industrial Production Methods
Industrial production of mephenytoin involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反応の分析
反応の種類
メフェニトインは、次のようないくつかの種類の化学反応を起こします。
酸化: メフェニトインは、酸化されてヒドロキシル化代謝物を生成します。
還元: 還元反応は、メフェニトインを対応するジヒドロ誘導体に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物
酸化: ヒドロキシル化メフェニトイン誘導体。
還元: ジヒドロメフェニトイン誘導体。
置換: ハロゲン化メフェニトイン誘導体.
科学研究への応用
メフェニトインには、いくつかの科学研究への応用があります。
化学: ヒダントインとその誘導体の反応性を調べるためのモデル化合物として使用されます。
生物学: ニューロンのナトリウムチャネルに対する影響とその神経興奮性を調節する役割について調査されています。
医学: 主に、難治性の部分てんかんの治療のための抗てんかん薬として使用されています。その他の神経疾患における潜在的な使用についても研究されています。
類似化合物との比較
Similar Compounds
Phenytoin: Another hydantoin derivative used as an anticonvulsant. It was introduced earlier than mephenytoin and is widely used for various types of seizures.
Nirvanol: The significant metabolite of mephenytoin, known for its hypnotic properties but also its toxicity.
Ethotoin: Another hydantoin derivative with similar anticonvulsant properties but different pharmacokinetic profiles
Uniqueness of Mephenytoin
Mephenytoin is unique due to its specific hydroxylation polymorphism, which affects its metabolism and pharmacokinetics. This polymorphism makes it an interesting compound for studying genetic variations in drug metabolism. Additionally, its use is often considered only after other less toxic anticonvulsants have failed, highlighting its role as a secondary treatment option .
特性
IUPAC Name |
5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHKMTDVRCWUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023257 | |
| Record name | Mephenytoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mephenytoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014673 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble in water. One gram dissolves in about 16 ml 95% ethanol., 9.70e-01 g/L | |
| Record name | Mephenytoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00532 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MEPHENYTOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mephenytoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014673 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action of mephenytoin is not definitely known, but extensive research strongly suggests that its main mechanism is to block frequency-, use- and voltage-dependent neuronal sodium channels, and therefore limit repetitive firing of action potentials., The mechanism of action is not completely known, but it is thought to involve stabilization of neuronal membranes at the cell body, axon, and synapse and limitation of the spread of neuronal or seizure activity. ... Hydantoin anticonvulsants have an excitatory effect on the cerebellum, activating inhibitory pathways that extend to the cerebral cortex. This effect may also produce a reduction in seizure activity that is assoc with an increased cerebellar Purkinje cell discharge. /Hydantoin anticonvulsants/ | |
| Record name | Mephenytoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00532 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MEPHENYTOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
50-12-4 | |
| Record name | (±)-Mephenytoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mephenytoin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mephenytoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00532 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MEPHENYTOIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mephenytoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mephenytoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPHENYTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R420KW629U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MEPHENYTOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mephenytoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014673 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136 to 137 °C, 135 °C | |
| Record name | Mephenytoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00532 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MEPHENYTOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mephenytoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014673 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B154010.png)













